molecular formula C13H11ClN2O3 B11958542 alpha-(4-Chloro-3-nitroanilino)-P-cresol CAS No. 196935-04-3

alpha-(4-Chloro-3-nitroanilino)-P-cresol

Cat. No.: B11958542
CAS No.: 196935-04-3
M. Wt: 278.69 g/mol
InChI Key: POCLXGTTWPFNMG-UHFFFAOYSA-N
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Description

α-(4-Chloro-3-nitroanilino)-P-cresol is a synthetic phenolic derivative characterized by a p-cresol backbone (4-methylphenol) modified at the α-position with a 4-chloro-3-nitroanilino group. This structure introduces electron-withdrawing substituents (chloro and nitro groups) on the aniline moiety, which significantly alters its electronic and steric properties compared to simpler cresol derivatives.

The compound’s structural complexity may confer unique biological and chemical behaviors, such as enhanced enzyme inhibition or altered solubility, making it a candidate for pharmaceutical and industrial applications.

Properties

CAS No.

196935-04-3

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

4-[(4-chloro-3-nitroanilino)methyl]phenol

InChI

InChI=1S/C13H11ClN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-7,15,17H,8H2

InChI Key

POCLXGTTWPFNMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chloro-3-nitroanilino)-P-cresol typically involves the nitration of 4-chloroaniline followed by coupling with P-cresol. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chloro-3-nitroanilino)-P-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Alpha-(4-Chloro-3-nitroanilino)-P-cresol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(4-Chloro-3-nitroanilino)-P-cresol involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in redox reactions, influencing cellular processes and potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The nitro and chloro groups in α-(4-Chloro-3-nitroanilino)-P-cresol create a strong electron-withdrawing environment, reducing electron density on the phenolic oxygen. This lowers its pKa compared to p-cresol (~7.5 vs. ~10.3), enhancing acidity but still insufficient to react with NaHCO₃ (similar to p-cresol) .
  • Solubility: Increased molecular weight and hydrophobic substituents (e.g., nitroanilino group) reduce water solubility compared to p-cresol .

Enzyme Inhibition and Microbial Interactions

  • p-Cresol is a key metabolite produced by Clostridioides difficile, enabling gut colonization by inhibiting competing Gram-negative bacteria .
  • α-(4-Chloro-3-nitroanilino)-P-cresol: Analogous to p-HPA derivatives (e.g., compounds 6 and 8 in ), this compound may inhibit HpdBCA decarboxylase, a p-cresol biosynthesis enzyme. Its nitroanilino group could sterically clash with enzyme active sites, reducing efficacy compared to simpler inhibitors like compound 6 .

Anti-Inflammatory Activity

  • p-Cresol dimer exhibits potent anti-inflammatory effects by suppressing NF-κB activation and COX-2 expression (IC₅₀: ~10 μM) .
  • α-(4-Chloro-3-nitroanilino)-P-cresol: The nitro group may enhance electronegativity, improving interactions with inflammatory mediators. However, steric hindrance from the chloro-nitroanilino group could reduce efficacy compared to dimers.

Toxicity and Uremic Effects

  • p-Cresol is a uremic toxin that enhances aluminum uptake in hepatocytes, exacerbating renal toxicity .

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